REACTION_CXSMILES
|
[OH:1]O.[N:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH3:10]>C(O)(=O)C>[CH3:10][C:4]1[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][N+:3]=1[O-:1]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC(=C1)C)C
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 80° overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to 40°
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° for a further 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After evaporation in vacuo the residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 300 ml of water
|
Type
|
TEMPERATURE
|
Details
|
while cooling, saturated with sodium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 1 1 of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=C(C=C1)C)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |